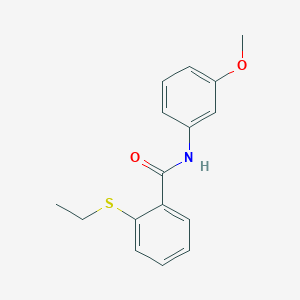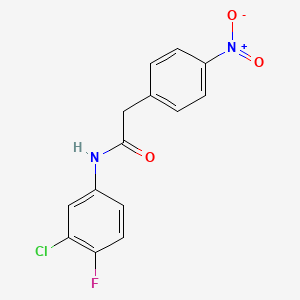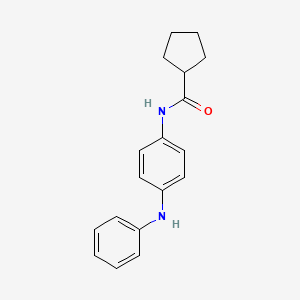
1-hydroxy-3-(1-naphthyl)-2(1H)-quinoxalinone 4-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-hydroxy-3-(1-naphthyl)-2(1H)-quinoxalinone 4-oxide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound has been synthesized using various methods and has shown promising results in various applications.
作用机制
The mechanism of action of 1-hydroxy-3-(1-naphthyl)-2(1H)-quinoxalinone 4-oxide is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes that are essential for the growth and survival of cancer cells. It may also induce apoptosis, a process by which cells undergo programmed cell death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinase and topoisomerase II, which are essential for the growth and survival of cancer cells. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have antibacterial and antifungal properties.
实验室实验的优点和局限性
One of the main advantages of using 1-hydroxy-3-(1-naphthyl)-2(1H)-quinoxalinone 4-oxide in lab experiments is its potential anti-cancer properties. It can be used to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
未来方向
There are several future directions for the study of 1-hydroxy-3-(1-naphthyl)-2(1H)-quinoxalinone 4-oxide. One direction is the development of new anti-cancer drugs based on this compound. Another direction is the development of new antibiotics based on its antibacterial and antifungal properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other scientific research fields.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. It has anti-cancer, antibacterial, and antifungal properties, making it a potential candidate for the development of new drugs. Further studies are needed to fully understand its mechanism of action and potential applications in other scientific research fields.
合成方法
1-hydroxy-3-(1-naphthyl)-2(1H)-quinoxalinone 4-oxide can be synthesized using various methods. One of the most common methods is the reaction between 1-naphthylamine and o-phenylenediamine in the presence of hydrogen peroxide. This method results in the formation of a yellow solid that can be purified using recrystallization. Other methods include the reaction between 1-naphthylamine and quinoxaline in the presence of an oxidizing agent such as potassium permanganate.
科学研究应用
1-hydroxy-3-(1-naphthyl)-2(1H)-quinoxalinone 4-oxide has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
1-hydroxy-3-naphthalen-1-yl-4-oxidoquinoxalin-4-ium-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c21-18-17(14-9-5-7-12-6-1-2-8-13(12)14)19(22)15-10-3-4-11-16(15)20(18)23/h1-11,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOGPWUPEJTRLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=[N+](C4=CC=CC=C4N(C3=O)O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-allyl-N-{2-[4-(benzyloxy)phenoxy]ethyl}-2-propen-1-amine](/img/structure/B5723177.png)

![2-chloro-5-[(2-chlorobenzoyl)amino]benzamide](/img/structure/B5723193.png)
![3,7-dibutyryl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5723200.png)

![2-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-6H-1,3-oxazin-6-one](/img/structure/B5723213.png)
![N-(2-methoxy-5-nitrophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5723232.png)

![1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5723249.png)



![5-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5723273.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5723280.png)